molecular formula C10H11NO2 B11826630 6-Ethoxyindolin-2-one

6-Ethoxyindolin-2-one

Cat. No.: B11826630
M. Wt: 177.20 g/mol
InChI Key: HWFQNLLXUCIWDR-UHFFFAOYSA-N
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Description

6-Ethoxyindolin-2-one is a derivative of indolin-2-one, a compound that belongs to the indole family Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance this compound is characterized by an ethoxy group attached to the sixth position of the indolin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxyindolin-2-one can be achieved through various methods. One common approach involves the Friedel-Crafts cyclization of 2,6-dichlorodiphenylamine with chloroacetyl chloride, followed by the addition of an ethoxy group . The reaction typically requires refluxing the mixture for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale preparation techniques similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-ones and oxindoles, which can be further functionalized for specific applications.

Scientific Research Applications

6-Ethoxyindolin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound without the ethoxy group.

    3-Hydroxyindolin-2-one: A derivative with a hydroxyl group at the third position.

    1-Benzyl-1H-1,2,3-triazole-indolin-2-one: A derivative incorporating a triazole moiety.

Uniqueness

6-Ethoxyindolin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-ethoxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c1-2-13-8-4-3-7-5-10(12)11-9(7)6-8/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

HWFQNLLXUCIWDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

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